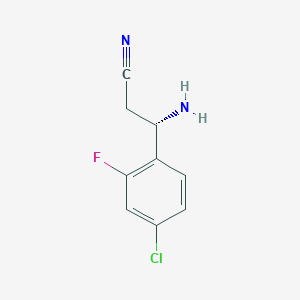

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

説明

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1) is a chiral nitrile-containing compound with a molecular formula of C₉H₈ClF N₂ and a molecular weight of 198.62 g/mol . It features a stereospecific (3S)-amino group and a 4-chloro-2-fluorophenyl substituent attached to a propanenitrile backbone.

特性

分子式 |

C9H8ClFN2 |

|---|---|

分子量 |

198.62 g/mol |

IUPAC名 |

(3S)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

InChIキー |

HOCRXDZCJNTSOQ-VIFPVBQESA-N |

異性体SMILES |

C1=CC(=C(C=C1Cl)F)[C@H](CC#N)N |

正規SMILES |

C1=CC(=C(C=C1Cl)F)C(CC#N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-fluoroaniline with acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines.

科学的研究の応用

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs with similar backbones but differing substituents:

Table 1: Key Properties of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile and Analogs

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects : The 4-chloro-2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the 3-fluoro-4-(trifluoromethyl)phenyl group in 42379-52-2 introduces stronger electron-withdrawing and steric bulk, which may influence metabolic stability .

生物活性

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile, with the CAS number 1213518-58-1, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFN₂ |

| Molecular Weight | 198.62 g/mol |

| CAS Number | 1213518-58-1 |

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves multi-component reactions that include starting materials such as malonitrile and various aromatic aldehydes. These reactions are often catalyzed by specific agents to enhance yield and selectivity. For instance, a study highlighted a pseudo-four-component reaction that yielded related compounds with significant biological activity .

1. Antimicrobial Activity

Research has indicated that compounds similar to (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile exhibit notable antimicrobial effects. In particular, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, one study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 µM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Some synthesized analogs have been reported to surpass the anti-inflammatory activity of curcumin in specific assays, indicating a promising therapeutic profile for inflammatory conditions .

3. Antifibrotic Properties

Compounds derived from similar synthetic routes have also been identified as potential antifibrotic agents. They demonstrated inhibitory activity in liver fibrosis models by affecting the activation of hepatic stellate cells at concentrations as low as 10 µM . This suggests a possible application in treating liver-related disorders.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, several analogs of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile were tested for their antibacterial properties using the disc diffusion method against standard bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Screening

A series of compounds including (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile were evaluated in vitro for their anti-inflammatory effects using cytokine release assays. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokines, suggesting their potential in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。